molecular formula C10H10ClN3S B13276410 4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13276410
M. Wt: 239.73 g/mol
InChI Key: GOQNBIMJHBTPEF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-chloro-2-methylaniline with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides and thiocyanates. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of the process parameters is often required to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with cellular pathways, leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

4-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

4-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3S/c1-7-4-8(11)2-3-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3

InChI Key

GOQNBIMJHBTPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=CSN=N2

Origin of Product

United States

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